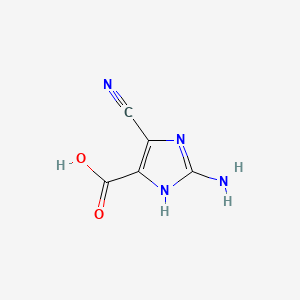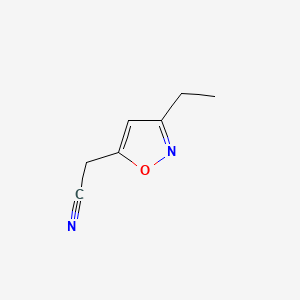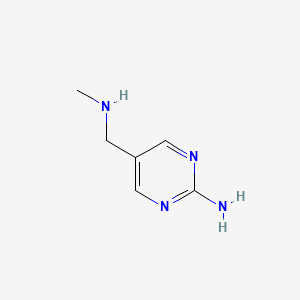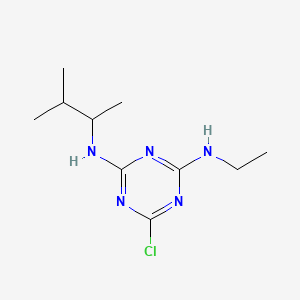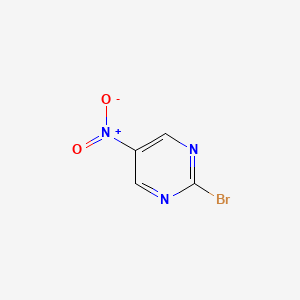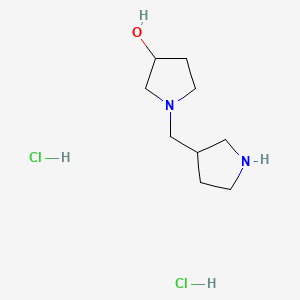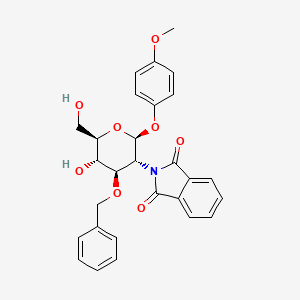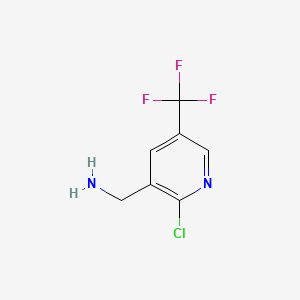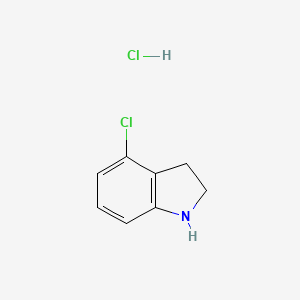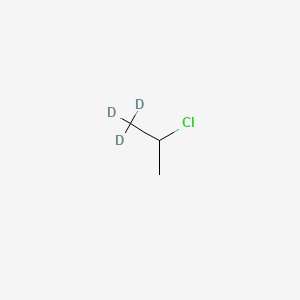
2-Chloropropane-1,1,1-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Reductive Dechlorination in Agricultural Practices
2-Chloropropane-1,1,1-D3, commonly referenced in the context of chloropicrin and 1,3-dichloropropene, is extensively used in agricultural production to control soilborne pests. Research highlights the interaction of these chlorinated fumigants with hydrogen sulfide species in anoxic aqueous solutions, leading to reductive dechlorination. This process transforms chloropicrin into dichloro- and chloronitromethane, while 1,3-dichloropropene undergoes nucleophilic substitution reactions, substituting chlorine with sulfur nucleophiles to form mercaptans. This study emphasizes the significant influence of pH on these reactions and the environmental implications of the organic sulfur products formed, guiding the development of alternative fumigation practices and integrated application of sulfur-containing fertilizers (Zheng et al., 2006).
Analytical Methods in Food Packaging
An improved method for determining chloropropanols in paperboard food packaging was developed, focusing on 3-chloro-1,2-propanediol (3-MCPD) and 1,3-dichloropropanol (1,3-DCP). The method encompasses aqueous extraction, derivatisation, and GC-MS analysis. This method aids in guiding product development for wet-strength resins with reduced chloropropanol content and facilitates risk assessments by calculating the virtual safe dose (VSD) (Mezouari et al., 2015).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 2-Chloropropane-1,1,1-D3 are not mentioned in the search results, a related compound, 3-chloropropane-1,2-diol ester (3-MCPDE), is being studied for reduction using green nanomaterials . This could potentially pave the way for future research into the effects of green immobilization and their interactions for 3-MCPD reduction, which can impact the food industry .
Eigenschaften
IUPAC Name |
2-chloro-1,1,1-trideuteriopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropane-1,1,1-D3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

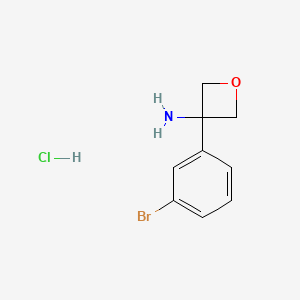
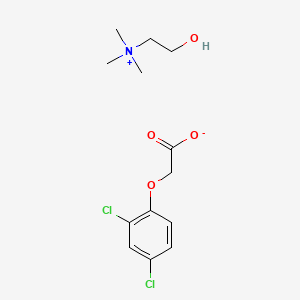
![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)
